Clopidogrel is a widely used antiplatelet agent that plays a significant role in the management of ischemic cerebrovascular, cardiac, and peripheral arterial diseases. Despite its extensive use, the intricacies of its mechanism of action and the factors influencing its efficacy are not fully understood. Recent studies have shed light on the molecular interactions and genetic determinants that affect clopidogrel's function and its interaction with other biological molecules13.
The antiplatelet effects of clopidogrel are primarily attributed to its ability to inhibit ADP-evoked platelet aggregation. Clopidogrel specifically impairs the ADP receptor coupled to G(i)/adenylyl cyclase (P2Y(AC) ADP receptors), which plays a crucial role in the inhibition of platelet and fibrinogen receptor (glycoprotein IIb/IIIa) activation. This is achieved through the abolishment of the inhibitory P2Y(AC) receptor-mediated ADP effects on prostaglandin E(1)-stimulated, cAMP-dependent phosphorylation of vasodilator-stimulated phosphoprotein (VASP). The phosphorylation of VASP is closely correlated with the inhibition of platelet activation, suggesting a molecular mechanism of clopidogrel action1.
In the field of cardiology, clopidogrel's efficacy is paramount for the prevention of stent thrombosis in patients with coronary artery disease. The clinical response to clopidogrel, however, varies due to genetic factors affecting its biotransformation into the active metabolite. Paraoxonase-1 (PON1) has been identified as a critical enzyme for clopidogrel bioactivation. The PON1 Q192R polymorphism determines the rate of active metabolite formation, influencing the risk of stent thrombosis and the degree of platelet inhibition. This genetic factor can potentially be used to assess the clinical efficacy of clopidogrel prospectively3.
Cloxyquin, a compound with various bioactivities, has been studied for its interaction with bovine serum albumin (BSA), which is essential for understanding its pharmacokinetic and pharmacodynamic properties. The interaction between cloxyquin and BSA occurs via a static process, forming a ground-state complex. This interaction is driven by hydrophobic forces and is crucial for the potential function of serum albumin as a carrier of cloxyquin in blood circulation. Although cloxyquin is not clopidogrel, the study of such interactions is relevant for understanding how drugs like clopidogrel could be transported and distributed in the body2.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4